8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound that belongs to the class of pyridothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridothiadiazines have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Research into this specific compound may reveal similar activities.
Medicine
In medicinal chemistry, compounds like 8-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective properties.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(4-Methylphenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE lies in its specific substituents and the resulting biological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O3S/c1-28-19-8-7-16(9-20(19)29-2)25-12-26-21(27)10-17(14-3-5-15(23)6-4-14)18(11-24)22(26)30-13-25/h3-9,17H,10,12-13H2,1-2H3 |
InChI Key |
DFKLGQRHQKULJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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